5,6-Dichloropyrimidine-2,4-diamine
Overview
Description
5,6-Dichloropyrimidine-2,4-diamine is a chemical compound with the molecular formula C4H4Cl2N4 and a molecular weight of 179.01 g/mol . It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
It is known that this compound is used in the preparation of quinazolinone compounds as phosphatidylinositol 3-kinase inhibitors . Phosphatidylinositol 3-kinases play a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.
Mode of Action
It is known that the compound undergoes aromatic nucleophilic substitution reaction products . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
Biochemical Pathways
Given its use in the preparation of quinazolinone compounds as phosphatidylinositol 3-kinase inhibitors , it can be inferred that it may affect pathways related to cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.
Result of Action
Given its use in the preparation of quinazolinone compounds as phosphatidylinositol 3-kinase inhibitors , it can be inferred that it may have effects on cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.
Biochemical Analysis
Biochemical Properties
5,6-Dichloropyrimidine-2,4-diamine plays a significant role in biochemical reactions, particularly as an inhibitor of phosphatidylinositol 3-kinase. This enzyme is crucial in various cellular processes, including cell growth, proliferation, differentiation, motility, and survival. By inhibiting phosphatidylinositol 3-kinase, this compound can modulate these processes, making it a valuable tool in studying cellular signaling pathways and developing therapeutic agents .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving phosphatidylinositol 3-kinase. This modulation can lead to changes in gene expression and cellular metabolism, affecting cell growth, proliferation, and survival. The compound’s ability to inhibit phosphatidylinositol 3-kinase makes it a potential candidate for cancer research, as this pathway is often dysregulated in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of phosphatidylinositol 3-kinase. This inhibition occurs via binding interactions with the enzyme, preventing its activation and subsequent signaling. The compound’s structure allows it to fit into the active site of phosphatidylinositol 3-kinase, blocking its activity and leading to downstream effects on cellular processes. Additionally, this compound may influence gene expression by altering the activity of transcription factors regulated by phosphatidylinositol 3-kinase signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained inhibition of phosphatidylinositol 3-kinase, resulting in prolonged effects on cell growth and survival .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits phosphatidylinositol 3-kinase without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal cellular functions. Threshold effects are also noted, where a minimum effective dose is required to achieve significant inhibition of phosphatidylinositol 3-kinase .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a phosphatidylinositol 3-kinase inhibitor. The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. By inhibiting phosphatidylinositol 3-kinase, this compound can alter the balance of metabolites and influence cellular energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on phosphatidylinositol 3-kinase. The distribution of this compound within tissues is crucial for its efficacy, as it must reach sufficient concentrations at target sites to be effective .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with phosphatidylinositol 3-kinase. Targeting signals and post-translational modifications may play a role in directing this compound to these locations, ensuring its effective inhibition of the enzyme and subsequent modulation of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloropyrimidine-2,4-diamine typically involves the chlorination of pyrimidine derivatives. One common method starts with 2,4-diamino-6-hydroxypyrimidine, which is chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-diamino-6-chloropyrimidine . The reaction is quenched with alcohol to ensure safety and efficiency.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of phosphorus oxychloride and subsequent quenching with alcohols is a standard approach. The process is optimized to achieve high yields and purity, with recovery rates exceeding 70% .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 5 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include substituted pyrimidines, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
5,6-Dichloropyrimidine-2,4-diamine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 2,4-Diamino-6-chloropyrimidine
- 2,5-Diamino-4,6-dichloropyrimidine
- 4,6-Dichloropyrimidine-2-amine
Comparison: 5,6-Dichloropyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to other dichloropyrimidines, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
5,6-dichloropyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N4/c5-1-2(6)9-4(8)10-3(1)7/h(H4,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNTZVJAJKGYMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323206 | |
Record name | 5,6-dichloropyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00323206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89033-89-6 | |
Record name | 5,6-Dichloro-2,4-pyrimidinediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089033896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC403355 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403355 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-dichloropyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00323206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-DICHLORO-2,4-PYRIMIDINEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4VP7H2FAU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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